molecular formula C26H25N3O4S3 B11974265 (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11974265
M. Wt: 539.7 g/mol
InChI Key: KGLMCJBXQFWOLL-UCQKPKSFSA-N
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Description

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a tetrahydrothiophene sulfone group, making it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and tetrahydrothiophene sulfone groups. Key reagents and conditions include:

    Formation of Thiazolidinone Core: This step involves the cyclization of appropriate thiourea derivatives with α-halo carbonyl compounds under basic conditions.

    Introduction of Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Attachment of Tetrahydrothiophene Sulfone Group: The final step involves the oxidation of tetrahydrothiophene to its sulfone form, followed by its attachment to the thiazolidinone core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.

    Pathways Involved: It modulates signaling pathways related to cell growth and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The unique combination of the thiazolidinone ring, pyrazole moiety, and tetrahydrothiophene sulfone group in (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25N3O4S3

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3O4S3/c1-3-33-21-9-10-22(17(2)13-21)24-18(15-28(27-24)19-7-5-4-6-8-19)14-23-25(30)29(26(34)35-23)20-11-12-36(31,32)16-20/h4-10,13-15,20H,3,11-12,16H2,1-2H3/b23-14-

InChI Key

KGLMCJBXQFWOLL-UCQKPKSFSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)C

Origin of Product

United States

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